molecular formula C12H15NO4S B4194405 (2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine

(2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine

Cat. No.: B4194405
M. Wt: 269.32 g/mol
InChI Key: PJXUDJKSCGWTDB-UHFFFAOYSA-N
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Description

(2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine is a complex organic compound that features both aromatic and heterocyclic components. The compound is characterized by the presence of a dimethoxyphenyl group and a thienylamine group with a sulfone moiety. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienylamine Intermediate: The thienylamine intermediate can be synthesized by the reaction of thiophene with an amine under controlled conditions.

    Introduction of the Sulfone Group: The thienylamine is then oxidized to introduce the sulfone group, forming (1,1-dioxido-2,3-dihydro-3-thienyl)amine.

    Coupling with Dimethoxyphenyl Group: Finally, the (1,1-dioxido-2,3-dihydro-3-thienyl)amine is coupled with 2,4-dimethoxyphenyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thienylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1,1-Dioxido-2,3-dihydro-3-thienyl)amine: Shares the thienylamine moiety but lacks the dimethoxyphenyl group.

    2,4-Dimethoxyphenylamine: Contains the dimethoxyphenyl group but lacks the thienylamine moiety.

Uniqueness

(2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine is unique due to the combination of its aromatic and heterocyclic components, along with the presence of a sulfone group. This unique structure imparts specific chemical properties that are not found in the individual components or other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-10-3-4-11(12(7-10)17-2)13-9-5-6-18(14,15)8-9/h3-7,9,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXUDJKSCGWTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2CS(=O)(=O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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